molecular formula C20H15ClN2O3 B2728097 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide CAS No. 902254-63-1

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide

Cat. No.: B2728097
CAS No.: 902254-63-1
M. Wt: 366.8
InChI Key: DXFRVRGPZSGXHQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzo[d]oxazol-3(2H)-yl derivative shares a core structural motif with compounds investigated as potent inhibitors of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway . Modulation of this pathway is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases like Huntington's and Alzheimer's, as well as other central nervous system disorders. The structural features of this compound—comprising a 5-chloro-2-oxobenzo[d]oxazol moiety linked to a naphthalen-2-yl group via a propanamide chain—are characteristic of molecules designed for targeted protein interaction. Furthermore, related derivatives have been identified as non-covalent inhibitors of the immunoproteasome, specifically targeting the β1i and β5i subunits . The immunoproteasome is a validated target for the treatment of hematological malignancies and autoimmune and inflammatory diseases, and the development of non-covalent inhibitors aims to reduce the off-target toxicity associated with covalent inhibitors . This makes the compound a valuable scaffold for hit-to-lead optimization campaigns in drug discovery. Its primary research value lies in its potential as a biochemical tool for studying disease mechanisms and as a starting point for the development of novel therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-15-6-8-18-17(12-15)23(20(25)26-18)10-9-19(24)22-16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFRVRGPZSGXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzoxazolone with Bromopropanoic Acid

The most cited method involves alkylating 5-chloro-2-oxobenzo[d]oxazol-3(2H)-one with 3-bromopropanoic acid under basic conditions.

Procedure :

  • Reagents :
    • 5-Chloro-2-oxobenzo[d]oxazol-3(2H)-one (1.0 eq)
    • 3-Bromopropanoic acid (1.2 eq)
    • Potassium carbonate (2.5 eq)
    • Acetonitrile (solvent)
  • Conditions :

    • Temperature: 75–80°C
    • Duration: 12–14 hours
    • Atmosphere: Ambient
  • Workup :

    • Acidification to pH 2–4 with HCl
    • Extraction with ethyl acetate
    • Purification via recrystallization or preparative HPLC

Yield : 65–75%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the deprotonated oxygen of the benzoxazolone attacks the β-carbon of 3-bromopropanoic acid.

Alternative Route: Ester Hydrolysis

A two-step approach involves alkylation with ethyl 3-bromopropanoate followed by saponification:

  • Alkylation :

    • Ethyl 3-bromopropanoate (1.1 eq), K2CO3, acetonitrile, 70°C, 8 hours.
    • Yield: 80–85%
  • Hydrolysis :

    • LiOH (2.2 eq), THF/water (2:1), room temperature, 4 hours.
    • Yield: >90%

Advantage : Higher intermediate stability compared to the free acid.

Synthesis of Intermediate B: Naphthalen-2-amine

Naphthalen-2-amine is commercially available but can be synthesized via:

Hofmann Degradation of 2-Naphthamide

Procedure :

  • 2-Naphthamide (1.0 eq) treated with NaOCl/NaOH, followed by acidification.
  • Yield: 88–92%

Amide Coupling: Final Step

Carbodiimide-Mediated Coupling

Reagents :

  • Intermediate A (1.0 eq)
  • Naphthalen-2-amine (1.1 eq)
  • EDCl (1.2 eq), HOBt (1.2 eq)
  • DCM or DMF (solvent)

Conditions :

  • Room temperature, 12–16 hours
  • Purification: Column chromatography (SiO2, ethyl acetate/hexane)

Yield : 70–78%

Acyl Chloride Method

  • Chlorination :

    • Intermediate A (1.0 eq) treated with thionyl chloride (3.0 eq), reflux, 2 hours.
  • Aminolysis :

    • Acyl chloride added to naphthalen-2-amine (1.2 eq) in DCM with triethylamine (2.0 eq).
    • Yield: 82–85%

Optimization and Challenges

Solvent and Base Selection

  • Solvent : Acetonitrile > DMF > THF (based on polarity and boiling point).
  • Base : K2CO3 outperforms NaHCO3 due to stronger basicity and solubility.

Temperature Effects

  • Alkylation proceeds optimally at 75–80°C; lower temperatures result in incomplete conversion.

Purification Challenges

  • The final product’s lipophilicity necessitates reverse-phase HPLC for high purity (>98%).

Analytical Characterization

Parameter Data Source
Molecular Formula C₁₉H₁₅ClN₂O₃
Molecular Weight 370.79 g/mol
Melting Point 214–216°C
1H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.85–7.25 (m, 9H, Ar)
13C NMR δ 169.2 (C=O), 154.3 (oxazolone C=O)
HRMS [M+H]+: 371.0794 (calc), 371.0791 (obs)

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g reported with consistent yields.
  • Cost Drivers : Naphthalen-2-amine accounts for 60% of raw material costs.
  • Green Chemistry : Microwave-assisted coupling reduces reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced amide or alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of benzoxazole compounds, including this one, may inhibit cancer cell proliferation. For instance, related compounds have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. KMO inhibitors are being explored for their role in treating neurodegenerative diseases and mood disorders .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer activity of benzoxazole derivatives, including this compound, against various human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and promote apoptosis .
  • KMO Inhibition Research : Another study focused on the synthesis and biological evaluation of KMO inhibitors derived from benzoxazole. The findings highlighted the importance of structural modifications in enhancing the inhibitory activity against KMO .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivitySignificant growth inhibition in cancer cell lines
KMO InhibitionPotential inhibitor for neurodegenerative diseases
Apoptosis InductionInduces programmed cell death in cancer cells

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways.

Comparison with Similar Compounds

Key Observations

Substituent Effects :

  • The 5-chloro group in the target compound enhances electron withdrawal, stabilizing the oxazole ring and improving binding to MAO B’s hydrophobic pocket .
  • Replacement of oxo with thioxo (e.g., in compounds) introduces a sulfur atom, which may increase metabolic stability but reduce solubility due to higher lipophilicity .

Hydrazide derivatives () show superior MAO B inhibition, suggesting stronger interactions with the enzyme’s flavin adenine dinucleotide (FAD) cofactor .

Terminal Group Impact :

  • The naphthalen-2-yl group in the target compound provides a bulky, planar hydrophobic surface, favoring interactions with MAO B’s substrate cavity.
  • Smaller terminal groups (e.g., isoxazol-3-yl in ) may limit potency due to reduced hydrophobic interactions .

Research Findings and Implications

  • MAO Inhibition : The target compound’s MAO B selectivity (94% inhibition at 10⁻³ M) outperforms analogs lacking the chloro substituent or naphthalene group, highlighting the importance of these moieties .
  • Synthetic Accessibility : One-pot synthesis methods (e.g., Michael addition in ) enable efficient production of benzoxazole derivatives, though purification challenges persist for thioxo-containing analogs .
  • Thermodynamic Stability : X-ray crystallography data () confirm the rigid conformation of benzoxazole cores, which likely contributes to consistent binding across analogs .

Biological Activity

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzoxazole ring system, which is known for its diverse pharmacological properties, including antinociceptive, anti-inflammatory, and antioxidant effects. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-oxo-benzoxazole derivatives with naphthalenes through amide bond formation. The chemical structure can be confirmed using techniques such as IR spectroscopy and NMR spectroscopy.

Antinociceptive Activity

A study focusing on related benzoxazole derivatives demonstrated significant antinociceptive activity. The compounds were tested using various methods such as the tail flick and hot plate tests. Among the derivatives investigated, some exhibited more potent effects than standard analgesics like dipyrone and aspirin .

Table 1: Antinociceptive Activity Comparison

CompoundMethod UsedActivity LevelComparison Standard
Compound ATail Flick TestHighDipyrone
Compound BHot Plate TestModerateAspirin
Compound CWrithing TestSignificantDipyrone

Antioxidant Activity

The antioxidant properties of this class of compounds have also been studied. Research indicates that benzoxazole derivatives can exhibit notable DPPH radical scavenging activity, a common method for assessing antioxidant potential. The introduction of specific substituents on the benzoxazole ring can enhance this activity significantly .

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)Reference Standard
Compound X88.6%Ascorbic Acid
Compound Y87.7%Vitamin E
Compound Z78.6%Control

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pain signaling pathways.
  • Receptor Modulation : It may interact with receptors that mediate nociceptive responses.
  • Radical Scavenging : The structural features allow it to neutralize free radicals, thus providing antioxidant benefits.

Case Studies

Recent studies have highlighted the potential therapeutic applications of benzoxazole derivatives in pain management and oxidative stress-related conditions. For instance, a case study involving a derivative similar to this compound demonstrated its efficacy in reducing pain responses in animal models, suggesting a promising avenue for further research into its clinical applications.

Q & A

Q. Table 1: Representative SAR Data from Analogous Compounds

Substituent (Benzoxazolone)Yield (%)Melting Point (°C)Purity (HPLC)Bioactivity Trend
5-Chloro55199–20099.8%High
5-Cyclopropyl44209–21098.7%Moderate
5-Phenyl40Low

Data adapted from .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the chloro and naphthyl groups. For example, the benzo[d]oxazolone carbonyl resonates at δ ~160–165 ppm in 13C NMR .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • Melting Point: Verify consistency with literature values (e.g., 199–200°C for chloro-substituted analogs) .

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Solvent Effects: Record NMR in multiple solvents (DMSO-d₆, CDCl₃) to identify solvent-dependent shifts .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
  • Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Basic Question: What strategies ensure reliable purity assessment during synthesis?

Methodological Answer:

  • TLC Monitoring: Use pre-coated silica plates (GF254) with UV visualization to track reaction progress .
  • HPLC-MS: Employ reverse-phase chromatography coupled with mass spectrometry to detect trace impurities (e.g., unreacted starting materials) .
  • Recrystallization Optimization: Test solvent pairs (ethanol/water, DCM/hexane) to maximize crystal purity .

Advanced Question: How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps .
  • Microwave Assistance: Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
  • Byproduct Mitigation: Add molecular sieves to absorb HCl generated during acyl chloride reactions .

Advanced Question: How should researchers address discrepancies in bioactivity data across different assays?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay) .
  • Structural Confirmation: Re-characterize compounds post-bioassay to rule out degradation (e.g., via LC-MS) .
  • Meta-Analysis: Compare results across multiple studies to identify consistent trends vs. outliers .

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